molecular formula C7H7F2NO2 B8105594 1-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid

1-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B8105594
M. Wt: 175.13 g/mol
InChI Key: VMNZTVXAAHENMA-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a fluorinated organic compound characterized by the presence of a pyrrole ring, a difluoromethyl group, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Halogenation and Substitution Reactions: The pyrrole ring can be halogenated, followed by substitution reactions to introduce the difluoromethyl and methyl groups.

  • Cyclization Reactions: Cyclization reactions can be used to form the pyrrole ring, followed by further functionalization to add the difluoromethyl and methyl groups.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, large-scale halogenation processes, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The difluoromethyl group can be reduced to form difluoromethane or other reduced derivatives.

  • Substitution Reactions: The pyrrole ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution Reactions: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

  • Reduction Products: Difluoromethane and other reduced derivatives.

  • Substitution Products: Various substituted pyrroles with different functional groups.

Scientific Research Applications

1-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its potential use in drug design and development, particularly in targeting specific biological pathways.

  • Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

1-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Both compounds share the difluoromethyl and carboxylic acid groups but differ in their heterocyclic rings.

  • 1-(Difluoromethyl)-3-nitro-1H-pyrazole: Similar in structure but contains a nitro group instead of a carboxylic acid group.

These compounds have unique properties and applications, highlighting the importance of structural variations in determining their chemical behavior and biological activity.

Properties

IUPAC Name

1-(difluoromethyl)-2-methylpyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2/c1-4-5(6(11)12)2-3-10(4)7(8)9/h2-3,7H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNZTVXAAHENMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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